![molecular formula C6H3BrClF B1271914 4-Bromo-1-chloro-2-fluorobenzene CAS No. 60811-18-9](/img/structure/B1271914.png)
4-Bromo-1-chloro-2-fluorobenzene
Overview
Description
4-Bromo-1-chloro-2-fluorobenzene is a polyhalo substituted benzene . It has a molecular weight of 209.44 . It’s a fluorinated building block and is used in various applications .
Synthesis Analysis
This compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Molecular Structure Analysis
The molecular formula of 4-Bromo-1-chloro-2-fluorobenzene is BrC6H3(Cl)F . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
As mentioned in the synthesis analysis, 4-Bromo-1-chloro-2-fluorobenzene undergoes Suzuki coupling with 2-cyanoarylboronic esters . This reaction forms biphenyls, which are used as precursors for synthesizing 6-substituted phenanthridines .Physical And Chemical Properties Analysis
4-Bromo-1-chloro-2-fluorobenzene is a liquid with a density of 1.727 g/mL at 25 °C (lit.) . It has a boiling point of 194 °C (lit.) . The refractive index is n20/D 1.553 (lit.) .Scientific Research Applications
Fluorinated Building Blocks
4-Bromo-1-chloro-2-fluorobenzene is a fluorinated building block . Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to their unique properties, such as increased stability and lipophilicity.
Preparation of Dioxaborolane
This compound may be used for the preparation of 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Dioxaborolanes are commonly used in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Synthesis of Imidazopyrimidines
4-Bromo-1-chloro-2-fluorobenzene can be used in the synthesis of imidazopyrimidines . Imidazopyrimidines are a class of compounds that have shown a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Synthesis of GABA(A) alpha(2/3)-selective Agonists
A practical synthesis of 2-[3-(4-fluoro-3-pyridin-3-yl-phenyl)-imidazo[1,2-a]pyrimidin-7-yl]-propan-2-ol, an oral GABA(A) alpha(2/3)-selective agonist, includes 4-Bromo-1-chloro-2-fluorobenzene as a key fragment . GABA(A) alpha(2/3)-selective agonists are potential therapeutic agents for the treatment of anxiety disorders.
Synthesis of Pyridine Boronic Acids
4-Bromo-1-chloro-2-fluorobenzene can be used in the synthesis of pyridine boronic acids . Pyridine boronic acids are important intermediates in the synthesis of biologically active compounds and are often used in Suzuki-Miyaura coupling reactions.
Material for Research Use
4-Bromo-1-chloro-2-fluorobenzene is a research material . It can be used in various chemical reactions in a research setting, contributing to the advancement of scientific knowledge.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Bromo-1-chloro-2-fluorobenzene is a polyhalo substituted benzene
Mode of Action
It’s known to undergo suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . This reaction involves the electrophilic aromatic substitution mechanism . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biphenyls formed through suzuki coupling are precursors for synthesizing 6-substituted phenanthridines . Phenanthridines are heterocyclic compounds that have been studied for their diverse biological activities.
Result of Action
The compound’s ability to form biphenyls through suzuki coupling suggests it could play a role in the synthesis of various biologically active compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-chloro-2-fluorobenzene. For instance, it’s a flammable liquid that should be kept away from heat and ignition sources . It’s also recommended to ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
4-bromo-1-chloro-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYWDGVTLKNTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369206 | |
Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-2-fluorobenzene | |
CAS RN |
60811-18-9 | |
Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60811-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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